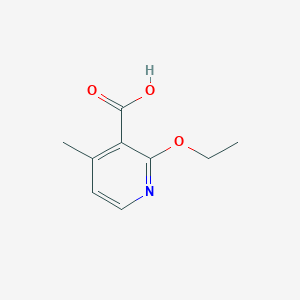

2-Ethoxy-4-methylpyridine-3-carboxylic acid

Description

Historical Context and Discovery

The development of 2-ethoxy-4-methylpyridine-3-carboxylic acid emerges from the broader historical context of pyridinecarboxylic acid research, which has its roots in the systematic study of heterocyclic compounds during the 19th and 20th centuries. The pyridinecarboxylic acid family, encompassing compounds such as nicotinic acid, picolinic acid, and isonicotinic acid, has been fundamental to understanding heterocyclic chemistry since the early investigations into vitamin B₃ metabolism and related compounds. While specific documentation of the initial synthesis or discovery of 2-ethoxy-4-methylpyridine-3-carboxylic acid remains limited in the available literature, the compound represents part of the systematic exploration of substituted pyridinecarboxylic acids that gained momentum during the mid-20th century as synthetic methodologies advanced.

The classification of this compound under the Chemical Abstracts Service registry number 1518007-17-4 indicates its formal recognition within the scientific community and its inclusion in comprehensive chemical databases. The compound's development likely occurred as part of medicinal chemistry programs or synthetic methodology studies aimed at exploring the chemical space around biologically active pyridine derivatives. The historical significance of pyridine-based heterocyclic compounds in pharmaceutical research has provided the foundation for investigating numerous substituted variants, including ethoxy and methyl-substituted derivatives such as this compound.

The emergence of 2-ethoxy-4-methylpyridine-3-carboxylic acid within chemical literature reflects the ongoing evolution of heterocyclic chemistry, where systematic modifications of core structures lead to compounds with potentially distinct properties and applications. This approach to compound development has been particularly prevalent in the exploration of pyridine derivatives, where the introduction of various substituents allows for fine-tuning of chemical and physical properties.

Nomenclature and Structural Classification

The systematic nomenclature of 2-ethoxy-4-methylpyridine-3-carboxylic acid follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, specifically pyridine derivatives. The International Union of Pure and Applied Chemistry name for this compound is 2-ethoxy-4-methylnicotinic acid, which clearly indicates its relationship to nicotinic acid (3-pyridinecarboxylic acid) with additional substituents. The compound's structure features a pyridine ring as the core heterocyclic system, with three distinct functional groups positioned at specific locations around the ring.

The molecular formula C₉H₁₁NO₃ reflects the addition of an ethoxy group (C₂H₅O) and a methyl group (CH₃) to the basic nicotinic acid framework. The InChI (International Chemical Identifier) representation provides a standardized description of the molecular structure: InChI=1S/C9H11NO3/c1-3-13-8-7(9(11)12)6(2)4-5-10-8/h4-5H,3H2,1-2H3,(H,11,12). This notation system ensures unambiguous identification of the compound across different chemical databases and research contexts.

The structural classification places this compound within several overlapping chemical categories. As a pyridinecarboxylic acid derivative, it belongs to the broader family of heteroaromatic carboxylic acids. The presence of the ethoxy substituent classifies it as an ether derivative, while the methyl group contributes to its designation as an alkyl-substituted pyridine. The combination of these structural features creates a compound with distinct physicochemical properties compared to the parent nicotinic acid structure.

Table 1: Structural Classification and Properties of 2-Ethoxy-4-methylpyridine-3-carboxylic Acid

Role in Heterocyclic Chemistry

2-Ethoxy-4-methylpyridine-3-carboxylic acid occupies a significant position within heterocyclic chemistry as a representative example of how systematic structural modifications can generate diverse chemical entities from established heterocyclic frameworks. The compound exemplifies the principle of scaffold diversification, where a core heterocyclic structure serves as a platform for introducing various functional groups to modulate chemical properties and potential biological activities. Within the context of pyridine chemistry, this compound demonstrates the accessibility of multiple substitution patterns that maintain the aromatic character of the pyridine ring while introducing distinct electronic and steric effects.

The role of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its utility as a synthetic intermediate and building block for more complex molecular architectures. Pyridine derivatives, including substituted nicotinic acids, have demonstrated extensive utility in the synthesis of pharmaceutically relevant compounds and materials science applications. The presence of multiple functional groups within 2-ethoxy-4-methylpyridine-3-carboxylic acid provides numerous opportunities for further chemical transformations, including esterification of the carboxylic acid, modification of the ethoxy group, or functionalization of the methyl substituent.

The compound's classification within the nicotinic acid family places it among compounds that have historically demonstrated significant biological activities. Pyridine derivatives possess several pharmacological properties and a broad degree of structural diversity that has proven valuable for exploring novel therapeutic agents. While the specific biological activities of 2-ethoxy-4-methylpyridine-3-carboxylic acid may require further investigation, its structural relationship to biologically active pyridinecarboxylic acids suggests potential for similar applications.

Table 2: Comparative Analysis of Pyridinecarboxylic Acid Derivatives

The integration of 2-ethoxy-4-methylpyridine-3-carboxylic acid into heterocyclic chemistry research reflects the ongoing evolution of this field, where established heterocyclic systems continue to provide platforms for innovation and discovery. The compound represents both a continuation of classical heterocyclic chemistry principles and a demonstration of the continued relevance of pyridine-based compounds in contemporary chemical research. Its availability through commercial suppliers indicates recognition of its potential utility in various research applications and synthetic programs.

Properties

IUPAC Name |

2-ethoxy-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-8-7(9(11)12)6(2)4-5-10-8/h4-5H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQURFZWBOUBBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification and Esterification of Starting Materials

One common approach begins with 2-hydroxy-4-methylbenzoic acid or related compounds, which undergo etherification with ethyl bromide under basic conditions (e.g., potassium carbonate in acetone) to introduce the ethoxy group at the 2-position. This step yields ethyl-2-ethoxy-4-methylbenzoate intermediates.

| Step | Reaction Type | Reagents/Conditions | Product Description |

|---|---|---|---|

| 1 | Etherification | Ethyl bromide, K2CO3, acetone, 150°C, 30 hrs (autoclave) | Ethyl-2-ethoxy-4-methylbenzoate |

| 2 | Esterification | Typically concurrent with etherification or subsequent step | Esterified intermediate |

Allylic Bromination

The methyl group at the 4-position is selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) in carbon tetrachloride (CCl4). This converts the methyl group into a bromomethyl substituent, facilitating further functionalization.

| Step | Reaction Type | Reagents/Conditions | Product Description |

|---|---|---|---|

| 3 | Allylic Bromination | NBS, AIBN, CCl4, room temp, several hours | Ethyl-4-bromomethyl-2-ethoxybenzoate |

Cyanation

The bromomethyl intermediate undergoes nucleophilic substitution with sodium cyanide (NaCN) in a biphasic system of water and dichloromethane, often with phase transfer catalysts such as N-benzyl-tri-n-butylammonium chloride. This introduces a cyano group, yielding ethyl-4-cyanomethyl-2-ethoxybenzoate.

| Step | Reaction Type | Reagents/Conditions | Product Description |

|---|---|---|---|

| 4 | Cyanation | NaCN, N-benzyl-tri-n-butylammonium chloride, H2O/DCM, 20°C, 43 hrs | Ethyl-4-cyanomethyl-2-ethoxybenzoate |

Hydrolysis and Conversion to Carboxylic Acid

The cyano group is hydrolyzed under acidic conditions (e.g., gaseous HCl in ethanol under reflux) to convert the nitrile to an ethoxycarbonyl methyl group, followed by selective hydrolysis of ester groups using sodium hydroxide (NaOH) in ethanol to yield the target carboxylic acid.

| Step | Reaction Type | Reagents/Conditions | Product Description |

|---|---|---|---|

| 5 | Hydrolysis | Gaseous HCl in ethanol, reflux | Ethyl-2-ethoxy-4-ethoxycarbonylmethylbenzoate |

| 6 | Selective Hydrolysis | 2N NaOH, ethanol, 23-25°C, 1.5 hrs | 2-Ethoxy-4-methylpyridine-3-carboxylic acid |

Alternative Routes and Intermediates

Preparation via 2-Chloropyridine 3-Carboxylic Acid Esters

Another method involves the preparation of 2-chloropyridine 3-carboxylic acid esters, which can be converted to ethoxy derivatives by nucleophilic substitution with ethylvinyl ether followed by cyclization and hydrolysis. This route typically involves:

- Reaction in solvents such as dichloromethane or 1,2-dichloroethane.

- Use of cyanoacetic acid esters as intermediates.

- Controlled temperature conditions (e.g., 30-70°C) for optimal yields.

This method yields 2-chloronicotinic acid ethyl esters, which can be further functionalized to achieve the target compound.

Research Findings and Yield Data

- The etherification and esterification steps generally proceed with moderate to high yields, often exceeding 60%.

- Allylic bromination with NBS and AIBN is efficient but requires careful control of reaction time and temperature to minimize side products.

- Cyanation reactions benefit from phase transfer catalysts to improve yield and reaction rate.

- Hydrolysis steps are typically conducted under mild conditions to selectively convert nitriles and esters without decomposing sensitive groups.

- Overall yields for the multi-step synthesis range between 40% to 70%, depending on purification and reaction optimization.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Outcome/Product | Yield Range (%) |

|---|---|---|---|---|

| 1 | Etherification | Ethyl bromide, K2CO3, acetone, 150°C, 30 hrs | Ethyl-2-ethoxy-4-methylbenzoate | 60-80 |

| 2 | Allylic Bromination | NBS, AIBN, CCl4, rt, several hours | Ethyl-4-bromomethyl-2-ethoxybenzoate | 70-85 |

| 3 | Cyanation | NaCN, phase transfer catalyst, H2O/DCM, 20°C | Ethyl-4-cyanomethyl-2-ethoxybenzoate | 65-80 |

| 4 | Hydrolysis (nitrile) | Gaseous HCl in ethanol, reflux | Ethyl-2-ethoxy-4-ethoxycarbonylmethylbenzoate | 70-90 |

| 5 | Selective Hydrolysis | 2N NaOH, ethanol, 23-25°C, 1.5 hrs | 2-Ethoxy-4-methylpyridine-3-carboxylic acid | 60-75 |

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions

Major Products Formed

Oxidation: Formation of 2-ethoxy-4-methylpyridine-3-carboxaldehyde or 2-ethoxy-4-methylpyridine-3-carboxylic acid.

Reduction: Formation of 2-ethoxy-4-methylpyridine-3-methanol.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

EMPC is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Studies suggest that it may act as an enzyme inhibitor or receptor blocker, influencing metabolic pathways and cellular signaling processes.

Case Study: Antimicrobial Activity

Research has shown that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, EMPC's structural analogs have been tested against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth (Source: PMC8653659) .

| Compound | Activity | Target Microorganisms |

|---|---|---|

| EMPC Derivative A | High | Staphylococcus aureus |

| EMPC Derivative B | Moderate | Escherichia coli |

Agrochemicals

In agricultural chemistry, EMPC serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. Its ability to modulate biological pathways makes it a candidate for developing new agrochemical formulations that enhance crop protection.

Biological Studies

EMPC is utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5. This property is crucial for various biological experiments where pH stability is necessary for optimal enzyme activity (Source: Biosynth) .

Future Directions and Research Needs

Ongoing research aims to further elucidate the mechanisms of action of EMPC and its derivatives. Investigating its interactions at the molecular level could lead to the development of new therapeutic agents with enhanced efficacy against various diseases.

Additionally, exploring its potential as a lead compound for synthesizing novel agrochemicals could significantly impact agricultural practices.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-methylpyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ethoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs of 2-ethoxy-4-methylpyridine-3-carboxylic acid, highlighting substituent variations, molecular features, and applications:

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups (EWGs) : Chloro substituents (e.g., in 2-chloro-6-methylpyrimidine-4-carboxylic acid and 3,6-dichloropyridine-2-carboxylic acid ) enhance electrophilic reactivity, making these compounds suitable for nucleophilic substitution reactions.

- Electron-Donating Groups (EDGs) : Methoxy and ethoxy groups (e.g., in 3-hydroxy-4-methoxypyridine-2-carboxylic acid ) improve solubility in polar solvents and may reduce oxidative degradation.

Research Findings and Trends

Positional Isomerism : Substituent position significantly impacts bioactivity. For instance, 3-hydroxy-4-methoxypyridine-2-carboxylic acid exhibits distinct hydrogen-bonding capabilities compared to isomers with substituents at other positions, influencing ligand-receptor interactions.

Industrial vs. Research Use : Chlorinated derivatives (e.g., ) dominate industrial applications (e.g., herbicides), while methoxy/ethoxy-substituted analogs (e.g., ) are prioritized in drug development due to lower toxicity profiles.

Synthetic Accessibility: Ethoxy and methoxy groups are introduced via nucleophilic aromatic substitution or Mitsunobu reactions, whereas chloro groups often require harsher conditions (e.g., POCl₃-mediated chlorination) .

Biological Activity

2-Ethoxy-4-methylpyridine-3-carboxylic acid (EMPC) is a pyridine derivative that has garnered attention for its potential biological activities. This compound's interactions with various biochemical pathways and cellular mechanisms make it a subject of interest in pharmacological research.

Target Interactions: EMPC interacts with specific proteins and enzymes, modulating their activity. It may act as an inhibitor or activator, influencing critical biological pathways such as metabolic processes and signal transduction.

Biochemical Pathways: The compound is known to affect several biochemical pathways. For instance, it can inhibit specific enzymes, leading to decreased metabolite production or enhance signaling pathways, resulting in increased cellular responses.

Cellular Effects: EMPC has been shown to influence cell behavior, including growth, differentiation, and apoptosis. Its ability to modulate gene expression and cellular metabolism is significant for understanding its therapeutic potential.

EMPC exhibits notable biochemical properties that facilitate its role in various reactions:

- Substrate/Inhibitor Role: It can function as a substrate or inhibitor for certain enzymes, impacting overall biochemical reactions.

- Transport and Distribution: The compound's transport within cells is mediated by specific transporters, which affects its localization and function.

Temporal and Dosage Effects

Research indicates that the effects of EMPC vary with time and dosage:

- Stability: The compound remains stable under certain conditions but may degrade over time, affecting its efficacy.

- Dosage Variability: In animal models, lower doses may yield beneficial effects while higher doses could lead to toxicity. Determining the optimal dosage is crucial for therapeutic applications.

Antitumor Activity

Recent studies have explored the antitumor potential of EMPC and related compounds. For example, derivatives of pyridine carboxylic acids have shown improved antitumor activity compared to their parent compounds in various cancer models .

Mechanistic Studies

A study on the interaction of EMPC with cancer cell lines demonstrated its potential to induce apoptosis through specific signaling pathways. This suggests that EMPC could be a candidate for developing anticancer therapies .

Applications in Scientific Research

EMPC has various applications across different fields:

- Chemistry: As an intermediate in synthesizing more complex organic molecules.

- Biology: Investigated for its interactions with biomolecules and potential therapeutic properties.

- Medicine: Explored for drug development due to its biological activity.

- Industry: Utilized in producing agrochemicals and pharmaceuticals .

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Mechanism of Action | Inhibits/enhances enzyme activity; modulates biochemical pathways |

| Cellular Effects | Influences growth, differentiation, apoptosis; alters gene expression |

| Dosage Effects | Lower doses beneficial; higher doses may be toxic |

| Stability | Stable under specific conditions; degradation over time affects efficacy |

| Research Applications | Chemistry (synthesis), Biology (enzyme interactions), Medicine (drug development) |

Q & A

Q. What are the established synthetic pathways for 2-Ethoxy-4-methylpyridine-3-carboxylic acid?

The compound can be synthesized via multi-step routes involving pyridine ring functionalization. A common approach includes:

- Ethoxy group introduction : Nucleophilic substitution using ethylating agents (e.g., ethyl bromide) on a hydroxyl or halogenated precursor at the 2-position .

- Carboxylic acid formation : Oxidation of a methyl or alcohol group at the 3-position, or hydrolysis of a nitrile/ester intermediate under acidic or basic conditions .

- Purification : Column chromatography or recrystallization to isolate the final product, followed by characterization via NMR and mass spectrometry .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm substituent positions (e.g., ethoxy at C2, methyl at C4, and carboxylic acid at C3) via chemical shifts and coupling patterns .

- FT-IR spectroscopy : Identification of carboxylic acid (-COOH) stretching (~2500-3300 cm⁻¹) and ether (C-O-C) bands (~1100-1250 cm⁻¹) .

- Mass spectrometry (ESI-MS or HRMS) : To verify molecular weight and fragmentation patterns .

Q. How can researchers ensure purity during synthesis?

- Chromatographic methods : Use HPLC or TLC with UV detection to monitor reaction progress and isolate intermediates .

- Melting point analysis : Compare observed values with literature data to assess purity .

- Elemental analysis : Confirm stoichiometric composition of the final product .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the ethoxylation step?

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency .

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reactivity .

- Temperature control : Elevated temperatures (80–100°C) may accelerate substitution but could lead to side reactions (e.g., elimination); systematic optimization via Design of Experiments (DoE) is recommended .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

- Cross-validation : Use multiple techniques (e.g., X-ray crystallography for definitive structural confirmation, as seen in pyridine-acrylic acid derivatives ).

- DFT calculations : Compare theoretical NMR/IR spectra with experimental data to identify discrepancies in substituent orientation or tautomeric forms .

- Isotopic labeling : Trace reaction pathways to validate mechanistic assumptions (e.g., using deuterated ethylating agents) .

Q. How does the ethoxy group influence the compound’s reactivity in downstream applications?

- Electron-donating effects : The ethoxy group at C2 increases electron density on the pyridine ring, potentially enhancing electrophilic substitution at C5 or C6 positions .

- Steric hindrance : Bulky substituents may limit accessibility for coupling reactions (e.g., Suzuki-Miyaura), requiring tailored catalysts (e.g., Pd(PPh₃)₄) .

- Hydrolytic stability : Evaluate pH-dependent degradation using accelerated stability studies (40°C, 75% RH) to identify conditions for safe storage (e.g., refrigerated at 2–8°C) .

Q. What advanced methods analyze degradation products under varying storage conditions?

- LC-MS/MS : Identify and quantify degradation byproducts (e.g., demethylation or oxidation products) .

- Solid-state NMR : Probe crystalline stability and polymorph transitions under thermal stress .

- Forced degradation studies : Expose the compound to light, heat, and humidity to map degradation pathways .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address inconsistent biological activity data in structure-activity relationship (SAR) studies?

- Meta-analysis : Compare data across studies using standardized assays (e.g., fixed pH or concentration ranges) to isolate substituent-specific effects .

- Cofactor interactions : Investigate binding interactions via molecular docking or surface plasmon resonance (SPR) to explain variability .

- Batch variability checks : Ensure synthetic reproducibility by re-evaluating starting material purity and reaction conditions .

Q. What methodologies clarify conflicting reports on the compound’s solubility?

- Solubility parameter calculations : Use Hansen solubility parameters (HSPs) to predict compatibility with solvents .

- High-throughput screening : Test solubility in 96-well plates with varied solvent mixtures (e.g., DMSO-water gradients) .

- Dynamic light scattering (DLS) : Monitor aggregation phenomena that may artificially reduce measured solubility .

Structural and Supramolecular Studies

Q. How can X-ray crystallography resolve ambiguities in substituent orientation?

- Co-crystallization : Use co-crystals with heavy atoms (e.g., bromine derivatives) to enhance diffraction quality .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonding between carboxylic acid and pyridine nitrogen) to confirm spatial arrangement .

- CCDC database comparison : Reference similar pyridine-carboxylic acid structures (e.g., CSD entry 268348) for bond length/angle validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.